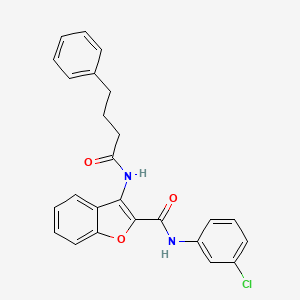
2-Butyl-2-(hydroxymethyl)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-(hydroxymethyl)hexanenitrile is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol It is characterized by the presence of a nitrile group (-CN) and a hydroxymethyl group (-CH2OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butylhexanenitrile with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-(hydroxymethyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaCl) and alkoxides (e.g., NaOCH3) are employed under basic conditions.
Major Products Formed
Oxidation: 2-Butyl-2-(carboxymethyl)hexanenitrile.
Reduction: 2-Butyl-2-(hydroxymethyl)hexylamine.
Substitution: 2-Butyl-2-(halomethyl)hexanenitrile or 2-Butyl-2-(alkoxymethyl)hexanenitrile.
Scientific Research Applications
2-Butyl-2-(hydroxymethyl)hexanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-(hydroxymethyl)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as a reactive site for binding with proteins or other biomolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Butylhexanenitrile
- 2-Butyl-2-(methoxymethyl)hexanenitrile
- 2-Butyl-2-(chloromethyl)hexanenitrile
Uniqueness
2-Butyl-2-(hydroxymethyl)hexanenitrile is unique due to the presence of both a nitrile and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile in various chemical and biological contexts .
Properties
IUPAC Name |
2-butyl-2-(hydroxymethyl)hexanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNGGUDUAVOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
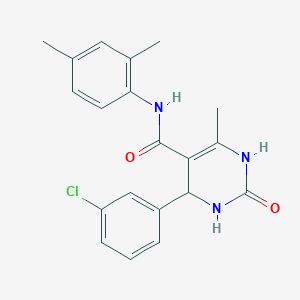
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

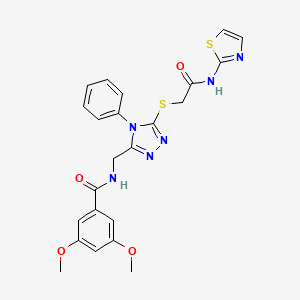

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2434265.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)
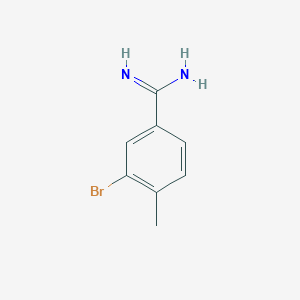
![[5-(3-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2434270.png)
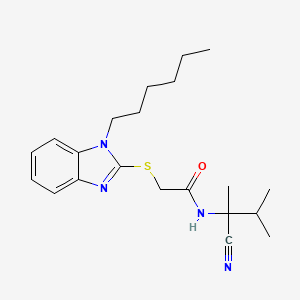
![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)
![Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2434274.png)
